O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine
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Overview
Description
O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine is an organic compound that features a hydroxylamine functional group attached to a dichlorinated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine typically involves the reaction of 3,5-dichlorothiophene with hydroxylamine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The dichlorothiophene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The dichlorothiophene ring may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- O-[(3,5-Dichlorophenyl)methyl]hydroxylamine
- O-[(3-chlorophenyl)methyl]hydroxylamine
Uniqueness
O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to phenyl derivatives. This uniqueness can lead to different reactivity and binding characteristics, making it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
89972-71-4 |
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Molecular Formula |
C5H5Cl2NOS |
Molecular Weight |
198.07 g/mol |
IUPAC Name |
O-[(3,5-dichlorothiophen-2-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C5H5Cl2NOS/c6-3-1-5(7)10-4(3)2-9-8/h1H,2,8H2 |
InChI Key |
XQHJWKOVNABMBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Cl)CON)Cl |
Origin of Product |
United States |
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